Cas no 337923-63-4 (N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide)
337923-63-4 structure
Product Name:N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide
CAS No:337923-63-4
MF:C17H17BrClNOS2
MW:430.809980154037
CID:5707281
PubChem ID:2765516
Update Time:2023-10-31
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide Chemical and Physical Properties
Names and Identifiers
-
- AKOS005075243
- N-(2-((4-BROMOPHENYL)SULFANYL)ETHYL)-2-((4-CHLOROPHENYL)SULFANYL)PROPANAMIDE
- N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide
- N-(2-(4-bromophenylthio)ethyl)-2-(4-chlorophenylthio)propanamide
- 10K-568S
- 337923-63-4
- N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-chlorophenyl)sulfanylpropanamide
- N-(2-[(4-BROMOPHENYL)SULFANYL]ETHYL)-2-[(4-CHLOROPHENYL)SULFANYL]PROPANAMIDE
- Propanamide, N-[2-[(4-bromophenyl)thio]ethyl]-2-[(4-chlorophenyl)thio]-
-
- Inchi: 1S/C17H17BrClNOS2/c1-12(23-16-8-4-14(19)5-9-16)17(21)20-10-11-22-15-6-2-13(18)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,21)
- InChI Key: ANRVRXASOQUWCG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)SCCNC(C(C)SC1C=CC(=CC=1)Cl)=O
Computed Properties
- Exact Mass: 428.96235g/mol
- Monoisotopic Mass: 428.96235g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 79.7Ų
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- Boiling Point: 577.2±50.0 °C(Predicted)
- pka: 14.21±0.46(Predicted)
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide Related Literature
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
337923-63-4 (N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk